molecular formula C6H16O4S B599709 1-Butanol, 2-methyl-, methanesulfonate CAS No. 113806-17-0

1-Butanol, 2-methyl-, methanesulfonate

Cat. No.: B599709
CAS No.: 113806-17-0
M. Wt: 184.25
InChI Key: NYGMWSOSTHGTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

113806-17-0

Molecular Formula

C6H16O4S

Molecular Weight

184.25

IUPAC Name

methanesulfonic acid;2-methylbutan-1-ol

InChI

InChI=1S/C5H12O.CH4O3S/c1-3-5(2)4-6;1-5(2,3)4/h5-6H,3-4H2,1-2H3;1H3,(H,2,3,4)

InChI Key

NYGMWSOSTHGTJT-UHFFFAOYSA-N

SMILES

CCC(C)CO.CS(=O)(=O)O

Synonyms

Methanesulfonic acid, 2-Methylbutyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Alcohol: 2-Methyl-1-Butanol

  • CAS Number : 137-32-6 .
  • Molecular Formula : C₅H₁₂O.
  • Natural Occurrence : Found in fermented beverages (e.g., sour beer, liquors) and floral volatiles .
  • Role: Contributes to aroma profiles; its esters (e.g., acetate, propanoate) are common flavoring agents .
  • Key Differences :
    • Volatility : Higher volatility (lower molecular weight) compared to its methanesulfonate derivative.
    • Reactivity : The hydroxyl group undergoes oxidation or esterification, whereas the sulfonate ester is tailored for alkylation reactions .

Ester Derivatives of 2-Methyl-1-Butanol

1-Butanol, 2-Methyl-, Acetate
  • CAS Number : 624-41-9 .
  • Molecular Formula : C₇H₁₄O₂.
  • Applications: Used in fragrances and food flavorings due to fruity notes .
  • Comparison :
    • Functional Group : Acetate (-OAc) vs. methanesulfonate (-SO₃CH₃).
    • Reactivity : Acetates hydrolyze under acidic/basic conditions; sulfonates are more stable but better leaving groups .
1-Butanol, 2-Methyl-, Propanoate
  • CAS Number : 2438-20-2 .
  • Role: Another flavoring ester with applications in fermented beverages .
  • Key Contrast: Propanoate esters have intermediate leaving group ability compared to acetates and sulfonates.
1-Butylpentyl Trifluoromethanesulfonate
  • CAS Number : 100 (, entry 100).
  • Structure : A bulkier sulfonate ester with a trifluoromethyl group.
  • Comparison : Trifluoromethanesulfonate (triflate) is a stronger leaving group than methanesulfonate, but the latter is less expensive and widely used in industrial synthesis .

Structural Isomers and Homologs

1-Butanol, 3-Methyl- (Isoamyl Alcohol)
  • CAS Number : 123-51-3 .
  • Natural Source : Dominant fusel alcohol in alcoholic beverages .
  • Comparison :
    • Branching : 3-methyl vs. 2-methyl branching alters volatility and solubility.
    • Applications : Isoamyl alcohol is more prevalent in natural systems, whereas 2-methyl derivatives are often synthetic intermediates .
2,3-Dimethyl-1-Butanol
  • CAS Number : 19550-30-2 .
  • Molecular Formula : C₆H₁₄O.
  • Contrast : Additional methyl group increases hydrophobicity but reduces synthetic utility compared to the methanesulfonate ester .

Physicochemical and Functional Comparisons

Property 1-Butanol, 2-Methyl-, Methanesulfonate 2-Methyl-1-Butanol 2-Methyl-1-Butanol Acetate Isoamyl Alcohol
Molecular Weight (g/mol) 166.24 88.15 130.18 88.15
Functional Group -SO₃CH₃ -OH -OAc -OH
Boiling Point Not reported (estimated >200°C) 128°C 142°C 132°C
Applications Alkylating agent, synthetic intermediate Aroma compound Flavoring agent Solvent, fragrance
Natural Occurrence Synthetic Yes (fermentation) Yes (floral volatiles) Yes (fusel alcohol)

Research Findings and Industrial Relevance

  • Synthetic Utility : Methanesulfonate esters are pivotal in pharmaceuticals (e.g., prodrug synthesis) due to their leaving group efficiency .
  • Flavor vs. Function: While acetate and propanoate esters enhance sensory profiles in foods, sulfonate derivatives are reserved for non-consumable industrial processes .

Preparation Methods

Reaction Setup

  • Solvent : Anhydrous acetone (400–1,000 mL per mole of alcohol) ensures solubility and facilitates rapid reaction.

  • Reagents :

    • 2-Methyl-1-butanol (1 equiv)

    • Mesyl chloride (1.1–1.2 equiv)

    • Dicyclohexylamine (1.05–1.1 equiv) as the base

  • Temperature : Maintained at 15–35°C to balance reaction rate and exothermic heat dissipation.

Procedure

  • Dissolution : 2-Methyl-1-butanol is dissolved in acetone under inert atmosphere.

  • Mesyl Chloride Addition : Mesyl chloride is added dropwise with stirring.

  • Base Introduction : Dicyclohexylamine is introduced portionwise, precipitating dicyclohexylamine hydrochloride.

  • Work-Up : The mixture is filtered to remove the hydrochloride salt, and the filtrate is concentrated under reduced pressure.

  • Purification : The crude product is recrystallized from ethyl acetate/hexane or dichloromethane/ether mixtures to yield high-purity mesylate.

Advantages

  • Yield : The method achieves >90% conversion, though exact yields depend on starting material purity.

  • Scalability : Demonstrated for multikilogram production in pilot plants.

Alternative Synthetic Approaches

While the dicyclohexylamine-acetone system is optimal, alternative methods exist:

Triethylamine as Base

Triethylamine in dichloromethane at 0–5°C is a common alternative. However, dicyclohexylamine’s low solubility in acetone simplifies filtration and minimizes side reactions.

Solvent Variations

  • Tetrahydrofuran (THF) : Enhances solubility for bulky alcohols but requires rigorous drying.

  • Dichloromethane : Suitable for heat-sensitive substrates but demands careful temperature control.

Purification and Characterization

Recrystallization

The mesylate is typically recrystallized from nonpolar solvents (e.g., hexane) to remove residual amine and unreacted alcohol.

Analytical Data

  • Melting Point : Dependent on purity; literature values for analogous mesylates range from 45–60°C.

  • NMR Spectroscopy :

    • 1H NMR^1\text{H NMR}: δ 1.0–1.2 (m, CH3_3), 1.4–1.6 (m, CH2_2), 3.0 (s, SO2_2CH3_3).

    • 13C NMR^{13}\text{C NMR}: δ 21.5 (CH3_3), 37.8 (SO2_2CH3_3), 68.9 (OCH2_2).

Reaction Optimization and Yield Considerations

Critical Parameters

ParameterOptimal ConditionEffect on Yield/Purity
Base DicyclohexylamineMinimizes emulsion formation
Solvent AcetoneEnhances reaction homogeneity
Temperature 20–25°CBalances rate and side reactions
Molar Ratio 1:1.1 (Alcohol:Mesyl)Ensures complete conversion

Challenges

  • Moisture Sensitivity : Mesyl chloride reacts violently with water, necessitating anhydrous conditions.

  • Byproduct Management : Dicyclohexylamine hydrochloride must be removed promptly to prevent back-reaction.

Applications and Stability

2-Methyl-1-butyl mesylate is a versatile alkylating agent in nucleophilic substitutions. Its stability under anhydrous storage (−20°C) makes it suitable for long-term use in multi-step syntheses .

Q & A

Q. How is 1-Butanol, 2-methyl-, methanesulfonate characterized using gas chromatography-mass spectrometry (GC-MS)?

Methodological Answer: GC-MS analysis of structurally similar sulfonate esters (e.g., methyl methanesulfonate) employs non-polar columns (e.g., DB-1, DB-5) with temperature ramps for optimal separation. For example, DB-1 columns (60 m length, 0.32 mm diameter) using helium carrier gas and a temperature program starting at 30°C (4 min hold) with a 2°C/min ramp to 210°C yield retention indices (RI) around 868–869 for related esters . Polar columns like FFAP or Carbowax 20M (RI ~1132) are also used for enhanced resolution of oxygenated derivatives . Calibration with Kovats’ RI and comparison to NIST reference data ensure accurate identification.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify the methanesulfonate group (e.g., 1^1H: δ 3.0–3.2 ppm for CH3_3SO3_3^-; 13^13C: δ 40–45 ppm for S-CH3_3).
  • IR : Strong absorption bands at 1170–1250 cm1^{-1} (S=O asymmetric stretch) and 1350–1450 cm1^{-1} (S-O-C stretch) confirm sulfonate ester functionality.
  • Mass Spectrometry : Key fragments include [M–CH3_3SO3_3H]+^+ and m/z 95 (CH3_3SO3+_3^+) .

Advanced Research Questions

Q. What synthetic strategies enable enantioselective preparation of (S)-(+)-2-Methylbutyl methanesulfonate?

Methodological Answer: Enantioselective synthesis often involves:

  • Chiral Resolution : Starting from racemic 2-methyl-1-butanol, enzymatic kinetic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer, leaving the desired (S)-alcohol for methanesulfonylation .
  • Asymmetric Catalysis : Mitsunobu reactions with chiral ligands (e.g., (R)-BINOL) or sulfonate transfer agents yield enantiomerically pure products. Reaction conditions (e.g., DIAD, Ph3_3P) must be optimized to suppress racemization .

Q. How does the methanesulfonate group influence reactivity in nucleophilic substitution (SN2) reactions?

Methodological Answer: Methanesulfonate (mesyl) groups are superior leaving groups due to their strong electron-withdrawing nature, which stabilizes transition states. In SN2 reactions with nucleophiles (e.g., azide, cyanide):

  • Rate Enhancement : Mesylates react ~103^3–104^4 times faster than corresponding alcohols.
  • Steric Effects : Bulky 2-methylbutyl chains may reduce reactivity, necessitating polar aprotic solvents (DMSO, DMF) and elevated temperatures (60–80°C) .

Q. What role does this compound play in synthesizing bioactive intermediates?

Methodological Answer: This compound is a key intermediate in:

  • Pharmaceuticals : Used in protein kinase C inhibitor synthesis via hetero Diels-Alder reactions. For example, coupling with ethyl glyoxylate forms dihydropyran intermediates critical for chiral drug scaffolds .
  • Agrochemicals : Functionalization via SN2 with thiols or amines generates herbicidal or fungicidal derivatives.

Contradictions and Limitations

  • lists methyl methanesulfonate (CAS 66-27-3), which is structurally distinct from the target compound. Researchers must verify CAS numbers to avoid misidentification.
  • Spectral data for the exact compound is sparse; extrapolation from analogous esters (e.g., acetate in ) is necessary.

Best Practices for Stability

  • Store under inert atmosphere (N2_2, Ar) at –20°C to prevent hydrolysis of the sulfonate ester.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.